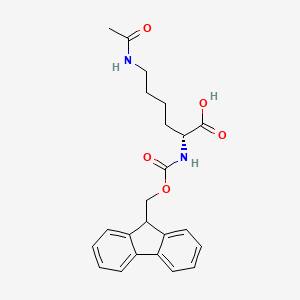
Fmoc-D-Lys(Ac)-OH
Overview
Description
Fmoc-D-Lys(Ac)-OH is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical Applications
- Supramolecular Gels: Fmoc-D-Lys(Ac)-OH is used in the creation of supramolecular hydrogels. These gels, derived from fluorenylmethoxycarbonyl-functionalized amino acids, are noted for their biocompatible and biodegradable properties. Specifically, this compound demonstrates weak antimicrobial properties when incorporated into these gels (Croitoriu et al., 2021).
Peptide Synthesis
- Improved Synthesis of Polypeptides: Research into polypeptides, which can impact human physiological processes and potentially offer disease treatments, has highlighted the importance of this compound. It is used as a material for simplifying and improving the synthetic method of polypeptides (Zhao Yi-nan & Melanie Key, 2013).
- Peptide Ligation: Azido-protected Fmoc–Lys–OH is synthesized for use in peptide ligation. This compound is integral in forming peptide bonds, particularly in contexts where reduced side reactions are crucial (Katayama et al., 2008).
- Insulin Analogs Synthesis: The synthesis and use of Fmoc-Lys(Pac)-OH for the creation of novel semisynthetic insulin analogs is a significant application. These analogs show variable binding affinities to insulin receptors, indicating potential for tailored diabetes treatments (Žáková et al., 2007).
Material Science and Nanoassembly
- Fluorescent Labeling of Peptides: this compound plays a role in the fluorescent labeling of peptides on solid phases. This application is pivotal in biochemical studies where visualization and tracking of peptides are necessary (Katritzky et al., 2008).
- Antibacterial Composite Materials: Fmoc-decorated self-assembling building blocks, which include this compound, are being developed for their antibacterial properties. These materials have applications in biomedical contexts, such as in preventing bacterial growth in medical devices or implants (Schnaider et al., 2019).
Cancer Therapy
- Anticancer Prodrugs: Fmoc-Lys(Ac)-OH has been used in the development of selective cancer therapy prodrugs. These prodrugs are activated by specific enzymes, showing promise for targeted treatment with minimal systemic toxicity (Ueki et al., 2016).
Other Applications
- Self-Assembly in Hydrogels: this compound contributes to the self-assembly in peptide-based hydrogels. These materials have potential applications in tissue engineering and drug delivery systems (Ryan et al., 2011).
Properties
IUPAC Name |
(2R)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBYVWJOXITAM-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





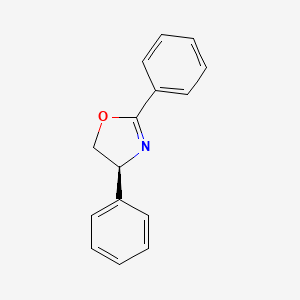
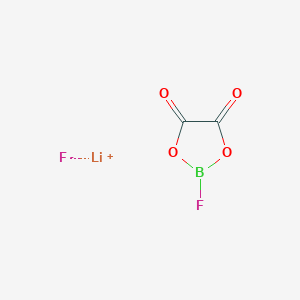
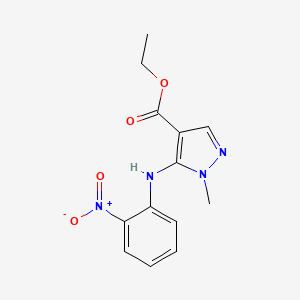
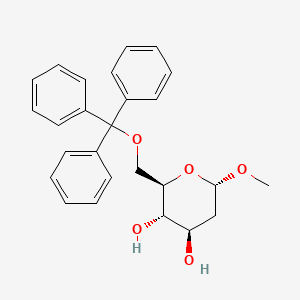
![2-[(Tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B8113212.png)
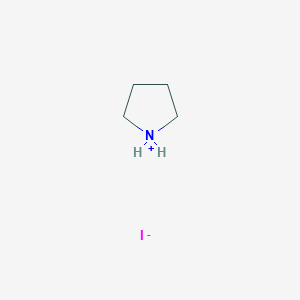
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-methylethyl)-](/img/structure/B8113226.png)
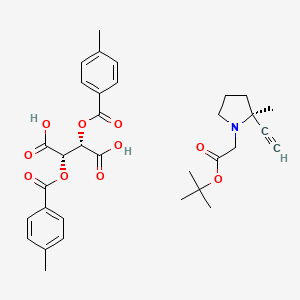

![1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone](/img/structure/B8113246.png)
![tert-butyl 8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B8113251.png)
